molecular formula C7H5BF4O2 B124814 2-Fluoro-3-(trifluoromethyl)phenylboronic acid CAS No. 157834-21-4

2-Fluoro-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B124814
CAS No.: 157834-21-4
M. Wt: 207.92 g/mol
InChI Key: PKARAEQMGHJHMY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups in the active site .

Mode of Action

It is known to be involved in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Biochemical Pathways

The compound is involved in various biochemical pathways through its participation in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of biologically active molecules . The exact downstream effects of these pathways would depend on the specific context of the reaction and the other compounds involved.

Pharmacokinetics

The pharmacokinetics of boronic acids are generally influenced by their ability to form reversible covalent bonds with various biomolecules, which can affect their absorption and distribution .

Result of Action

The molecular and cellular effects of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound acts as a coupling partner, contributing to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container .

Biochemical Analysis

Biochemical Properties

It is known to participate in Suzuki-Miyaura cross-coupling reactions In these reactions, it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its involvement in Suzuki-Miyaura cross-coupling reactions , it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to participate in Suzuki-Miyaura cross-coupling reactions , which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-3-(trifluoromethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-fluoro-3-(trifluoromethyl)benzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale borylation reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in the synthesis of complex organic molecules with specific electronic and steric characteristics .

Properties

IUPAC Name

[2-fluoro-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-6-4(7(10,11)12)2-1-3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKARAEQMGHJHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584267
Record name [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157834-21-4
Record name [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the role of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid in the synthesis of novel polymers?

A1: this compound acts as a key building block in the synthesis of novel poly(arylene ether)s. [] The research demonstrates its use in a cross-coupling reaction with either 9,10-dibromo anthracene or 2,7-dibromo fluorene. This reaction, facilitated by the reactivity of the boronic acid group, yields two novel bisfluoro monomers: 9,10-bis-(4-fluoro-3-trifluoromethylphenyl) anthracene and 2,7-bis-(4-fluoro-3-trifluoromethylphenyl) fluorene. [] These monomers are then further reacted with various bisphenols to create the final poly(arylene ether) polymers. []

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